molecular formula C12H12N2O2 B1272486 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 27363-77-5

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1272486
CAS No.: 27363-77-5
M. Wt: 216.24 g/mol
InChI Key: LTPVMKDDNQWFOG-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Solid-State Arrangement

The crystallographic characterization of this compound reveals fundamental insights into its three-dimensional molecular arrangement and intermolecular interactions. The compound crystallizes with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 grams per mole. The chemical identity is confirmed by its Chemical Abstracts Service registry number 27363-77-5, which provides unambiguous identification in chemical databases.

The solid-state structure exhibits characteristic geometric parameters typical of substituted benzoic acid derivatives. According to crystallographic data, the compound demonstrates specific unit cell parameters that define its three-dimensional arrangement in the crystal lattice. The molecular structure features a benzoic acid backbone with the pyrazole ring positioned at the ortho position, creating a sterically constrained environment that influences both the molecular conformation and crystal packing behavior.

Related crystallographic studies of pyrazole-benzoic acid systems provide valuable comparative data for understanding the solid-state behavior of this compound. Research on mixed crystals of pyrazoles and benzoic acids demonstrates that these systems form hydrogen-bonded networks through nitrogen-hydrogen-oxygen and oxygen-hydrogen-nitrogen interactions. In the case of 3,5-dimethylpyrazole-2,4,6-trimethylbenzoic acid co-crystals, two pyrazole molecules and two benzoic acid molecules form tetrameric units through specific hydrogen bonding patterns. This structural motif suggests that this compound likely participates in similar hydrogen bonding arrangements in its crystal structure.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVMKDDNQWFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378124
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27363-77-5
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3,5-dimethylpyrazole and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2) . This inhibition is crucial for reducing inflammation in various conditions, making it a potential candidate for therapeutic applications.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies show that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL . This makes it a promising agent in the fight against antibiotic-resistant infections.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit microtubule assembly in cancer cells, inducing apoptosis at concentrations around 20 µM . The enhancement of caspase activity in breast cancer cell lines suggests its potential as an anticancer agent.

Drug Development

The unique properties of this compound make it a valuable scaffold in drug development. Its ability to interact with various biological targets allows for the design of novel therapeutic agents. Ongoing research aims to explore its efficacy in treating inflammatory diseases and infections .

Synthesis of Catalysts and Materials

In industrial settings, this compound is utilized in the synthesis of catalysts and corrosion inhibitors. Its chemical structure allows it to participate in various chemical reactions, enhancing the efficiency of industrial processes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionObserved EffectsReference
Anti-inflammatoryInhibition of COX-2Reduced inflammation
AntimicrobialInhibition against bacterial strainsMICs as low as 3.9 µg/mL
AnticancerInhibition of microtubule assemblyInduced apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of pyrazole derivatives including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study demonstrated effective growth inhibition, supporting its application as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C12H12N2O2, characterized by a benzoic acid moiety substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group. Its structure facilitates interactions with biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In vitro studies demonstrated that these compounds can inhibit bacterial growth at low concentrations, which is crucial in addressing antibiotic resistance issues in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in the inflammatory response .

Anticancer Properties

Recent investigations have highlighted the anticancer activity of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal cancers. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the PI3K/Akt pathway .

Study 1: Antimicrobial Activity

A study evaluated the efficacy of several pyrazole derivatives against Mycobacterium tuberculosis (MTB). The results indicated that compounds with similar structures to this compound showed significant inhibition of MTB growth at concentrations as low as 6.25 µg/mL, outperforming standard treatments like rifampin .

Study 2: Anti-inflammatory Efficacy

In a carrageenan-induced edema model in mice, derivatives of this compound were tested for their anti-inflammatory effects. Results showed that these compounds significantly reduced paw swelling compared to control groups, demonstrating comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Study 3: Anticancer Activity

A series of experiments were conducted to assess the cytotoxicity of this compound against various cancer cell lines. The compound exhibited IC50 values in the micromolar range against MDA-MB-231 cells, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors involved in pain and inflammation signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, and how can regioselectivity be ensured?

  • Methodological Answer : A regioselective synthesis under solvent-free conditions has been reported for structurally related pyrazolyl-arylethanones. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized via coupling reactions using mild conditions to avoid byproducts . Thionyl chloride (SOCl₂) has also been employed as a cyclizing agent in analogous pyrazole-thiadiazole syntheses, ensuring regioselectivity through controlled reaction kinetics and stoichiometric optimization . For benzoic acid derivatives, esterification followed by pyrazole ring functionalization may be explored, with purification via column chromatography to isolate the target compound.

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural confirmation. For example, related pyrazole-benzoic acid derivatives have been characterized using SHELX software for refinement, with triclinic or monoclinic crystal systems (e.g., P1P1 or P21/cP2_1/c) reported . Complementary techniques include:
  • NMR : 1H^1\text{H} and 13C^13\text{C} NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm).
  • FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2).

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While direct safety data for this compound are limited, structurally similar 3,5-dimethylpyrazole derivatives require:
  • PPE : Gloves, lab coat, and eye protection due to potential irritancy.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and X-ray crystallographic results when characterizing derivatives?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or polymorphism. Strategies include:
  • Temperature-dependent NMR : To detect tautomeric equilibria (e.g., pyrazole ring proton shifts).
  • DFT calculations : Compare experimental SC-XRD bond lengths/angles with optimized geometries (e.g., using Gaussian09 at B3LYP/6-311+G(d,p)).
  • Powder XRD : Confirm phase purity if multiple crystal forms are suspected .

Q. What experimental strategies are employed to study its coordination chemistry with transition metals?

  • Methodological Answer : The pyrazole N-donor site and carboxylic acid O-donor enable diverse coordination modes. For example:
  • Synthesis of metal complexes : React with metal salts (e.g., Cd(NO₃)₂) in ethanol/water under reflux.
  • X-ray crystallography : Resolve structures to identify binding motifs (e.g., monodentate vs. bridging carboxylate).
  • Magnetic/spectroscopic studies : EPR for paramagnetic centers (e.g., Cu²⁺) or UV-vis to track ligand-to-metal charge transfer .

Q. How to design experiments to evaluate its potential as a DNA-targeting agent?

  • Methodological Answer : DNA interaction studies can include:
  • Photocleavage assays : Expose plasmid DNA (SC and OC forms) to UV light with the compound, followed by gel electrophoresis to assess strand breaks .
  • Fluorescence quenching : Monitor binding to ethidium bromide-DNA complexes via fluorescence spectroscopy.
  • Molecular docking : Use AutoDock Vina to predict interactions with DNA grooves or bases (e.g., minor groove binding via pyrazole/benzoic acid moieties).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

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